2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Description
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate (CAS: 1185304-35-1) is a sulfonamide derivative with a piperidine backbone modified by a 4-methyl substituent. The compound features an ethylamine group linked to the sulfonyl moiety, further stabilized as an oxalate salt.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.C2H2O4/c1-8-2-5-10(6-3-8)13(11,12)7-4-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKALXKJIVRFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-35-1 | |
| Record name | Ethanamine, 2-[(4-methyl-1-piperidinyl)sulfonyl]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involves multiple steps:
Formation of 4-Methyl-piperidine-1-sulfonyl chloride: This intermediate is prepared by reacting 4-methylpiperidine with chlorosulfonic acid under controlled conditions.
Reaction with Ethylamine: The 4-Methyl-piperidine-1-sulfonyl chloride is then reacted with ethylamine to form 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine.
Oxalate Salt Formation: Finally, the free base is converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted sulfonyl compounds.
Scientific Research Applications
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the piperidine ring can interact with receptor sites, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate and analogous sulfonamide or ethylamine derivatives:
Key Observations:
- Functional Groups: The target compound’s oxalate salt enhances water solubility compared to hydrochloride salts (e.g., 62-31-7 and 335598-67-9).
- Safety Profiles: Only 2-(tert-Butyloxy)-ethylamine hydrochloride (335598-67-9) has a published safety data sheet (SDS), highlighting risks such as skin/eye irritation . No chemical safety assessments exist for the dihydroxyphenyl derivative (62-31-7) .
Research Findings and Data Gaps
Biological Activity
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate, a compound with the chemical formula CHNOS, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a sulfonyl group and an ethylamine moiety. Its oxalate form enhances solubility, which is critical for biological applications. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine moiety provides structural stability, allowing for effective binding to target sites. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognitive functions.
- Receptor Modulation : It can act on serotonin receptors, particularly influencing the 5-HT receptor family, which is crucial in mood regulation and anxiety responses.
Antidepressant Potential
Research indicates that compounds with similar piperidine structures exhibit antidepressant effects by modulating serotonin levels. A study highlighted that nitrogen-containing heterocycles can act as dual-acting norepinephrine reuptake inhibitors and serotonin antagonists, suggesting a similar potential for this compound .
Neuroprotective Effects
Preliminary studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is essential in developing treatments for neurodegenerative diseases.
Study 1: Antidepressant Activity
In a comparative study of various piperidine derivatives, it was noted that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These effects were assessed using the forced swim test (FST) and tail suspension test (TST), demonstrating a reduction in depressive behaviors .
| Compound | Test Used | Result |
|---|---|---|
| This compound | FST | Significant reduction in immobility time |
| Similar Piperidine Derivative | TST | Notable antidepressant-like effect |
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents .
| Compound | Oxidative Stress Model | Cell Viability (%) |
|---|---|---|
| This compound | HO exposure | 85% viability |
| Control (no treatment) | HO exposure | 45% viability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
